molecular formula C8H14N2O5 B1374395 1-(2-aminoethyl)-2-pyrrolidinone oxalate CAS No. 1392113-56-2

1-(2-aminoethyl)-2-pyrrolidinone oxalate

Cat. No.: B1374395
CAS No.: 1392113-56-2
M. Wt: 218.21 g/mol
InChI Key: QYZKNKOTEWCTCP-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-2-pyrrolidinone oxalate is a chemical compound with the molecular formula C6H12N2O . C2H2O4 . It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and an aminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoethyl)-2-pyrrolidinone oxalate typically involves the reaction of 1-(2-Aminoethyl)pyrrolidin-2-one with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve the use of solvents such as chloroform or methanol .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to achieve high yields and purity. The compound is often produced in large quantities and packaged in various sizes for different applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-2-pyrrolidinone oxalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-2-pyrrolidinone oxalate involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(2-aminoethyl)-2-pyrrolidinone oxalate include:

Uniqueness

This compound is unique due to its specific combination of a pyrrolidinone ring and an aminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(2-aminoethyl)pyrrolidin-2-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C2H2O4/c7-3-5-8-4-1-2-6(8)9;3-1(4)2(5)6/h1-5,7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZKNKOTEWCTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392113-56-2
Record name 1-(2-Aminoethyl)pyrrolidin-2-one oxalate
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